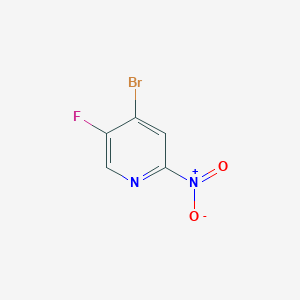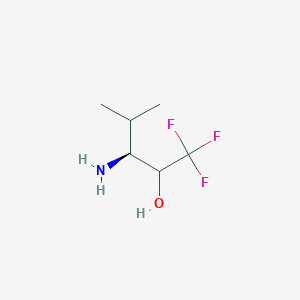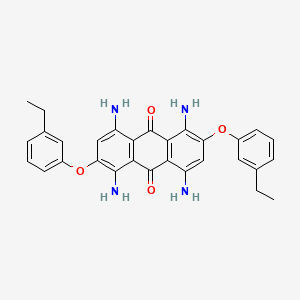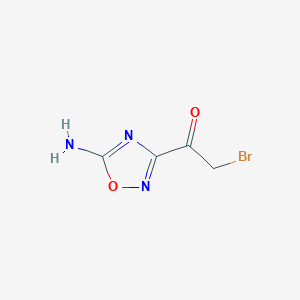
1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone is a compound that features a unique combination of an oxadiazole ring and a bromoethanone moiety. The oxadiazole ring is known for its stability and versatility in various chemical reactions, making this compound of significant interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone typically involves the cyclization of appropriate precursors. One common method includes the condensation of an amide with an amidoxime, followed by bromination to introduce the bromoethanone group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize by-products. Advanced purification techniques like crystallization and chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, altering its electronic properties.
Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted oxadiazoles.
Oxidation Products: Oxidized derivatives of the oxadiazole ring.
Reduction Products: Reduced forms of the oxadiazole ring, potentially leading to ring-opening reactions.
Scientific Research Applications
1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of high-performance materials and energetic compounds
Mechanism of Action
The mechanism of action of 1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The bromoethanone group can form covalent bonds with nucleophilic sites in proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 3-(5-Amino-1,2,4-oxadiazol-3-yl)-1H-1,2,4-triazol-5-nitramide
- 3-(5-Amino-1,2,4-oxadiazol-3-yl)-4-nitro-1,2,5-oxadiazole
- 4-Amino-3-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Uniqueness: 1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone stands out due to its unique combination of an oxadiazole ring and a bromoethanone moiety. This structure imparts distinct reactivity and potential for diverse applications, making it a valuable compound in various fields of research .
Properties
CAS No. |
92845-73-3 |
|---|---|
Molecular Formula |
C4H4BrN3O2 |
Molecular Weight |
206.00 g/mol |
IUPAC Name |
1-(5-amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone |
InChI |
InChI=1S/C4H4BrN3O2/c5-1-2(9)3-7-4(6)10-8-3/h1H2,(H2,6,7,8) |
InChI Key |
ZMIIKTMULGFYOG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C1=NOC(=N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


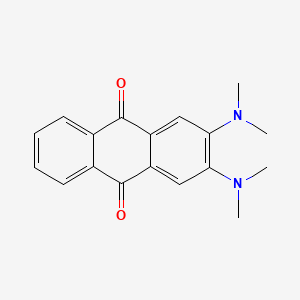
![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B13125227.png)
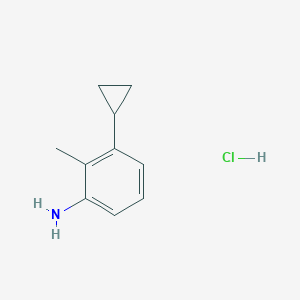


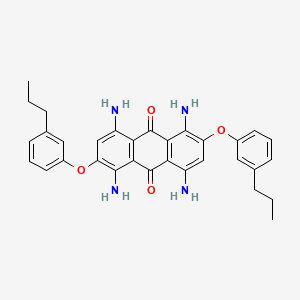
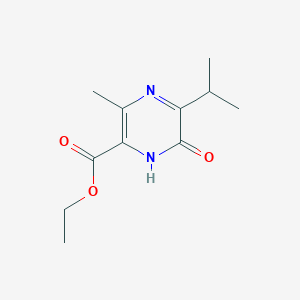
![7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B13125258.png)
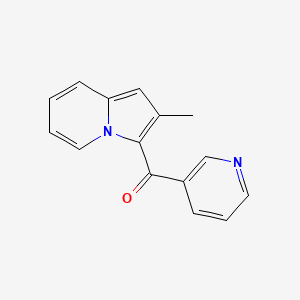
![(5'R,6'S,7'R,8'S)-1',2,5',6',7',8,8'-Heptahydroxy-3',6-dimethoxy-3,6'-dimethyl-5',6',7',8'-tetrahydro-[1,2'-bianthracene]-9,9',10,10'-tetraone](/img/structure/B13125266.png)

